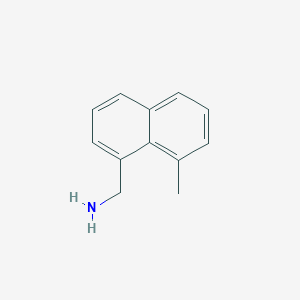
1-(Aminomethyl)-8-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-8-methylnaphthalene is an organic compound characterized by a naphthalene core with an aminomethyl group and a methyl group attached to it. This compound is known for its versatility and has applications in various fields such as organic synthesis, pharmaceutical research, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-8-methylnaphthalene typically involves the aminomethylation of naphthalene derivatives. One common method is the Mannich reaction, where a naphthalene derivative reacts with formaldehyde and a primary or secondary amine under acidic conditions . Another approach involves the use of halogen derivatives and substituted azacrown ethers as intermediates .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as Raney nickel or platinum oxide are used to facilitate the reaction . The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Aminomethyl)-8-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include naphthoquinones, various amine derivatives, and substituted naphthalene compounds .
Applications De Recherche Scientifique
1-(Aminomethyl)-8-methylnaphthalene has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)-8-methylnaphthalene involves its interaction with molecular targets and pathways. The aminomethyl group allows the compound to act as a nucleophile, participating in various biochemical reactions. It can inhibit specific enzymes or interact with cellular receptors, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)naphthalene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
8-Methylnaphthalene: Lacks the aminomethyl group, resulting in different chemical properties and uses.
1-(Aminomethyl)-2-methylnaphthalene: Positional isomer with different chemical behavior and applications .
Uniqueness: 1-(Aminomethyl)-8-methylnaphthalene is unique due to the presence of both the aminomethyl and methyl groups on the naphthalene core. This combination imparts specific chemical properties, such as enhanced nucleophilicity and fluorescence, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H13N |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
(8-methylnaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7H,8,13H2,1H3 |
Clé InChI |
UJRDFFWYWORJEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=CC=C2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


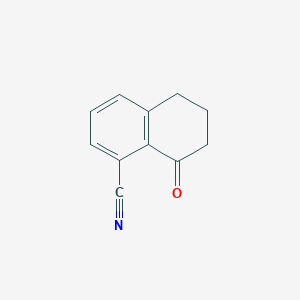
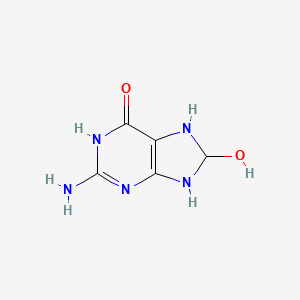
![N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)

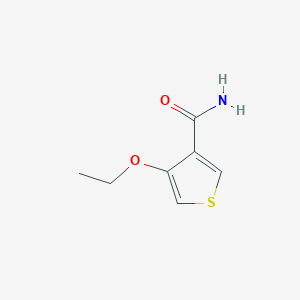
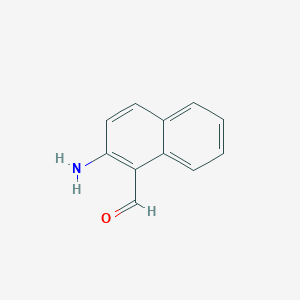
![7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15071720.png)
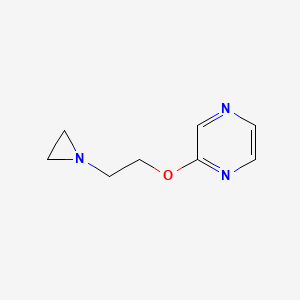
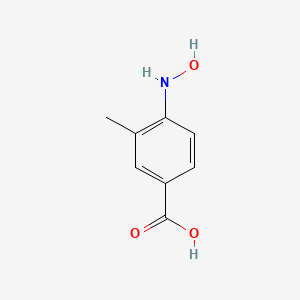
![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B15071740.png)
![8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15071756.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)
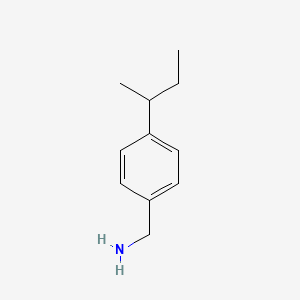
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)
